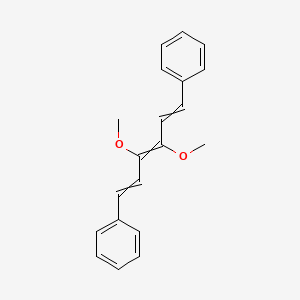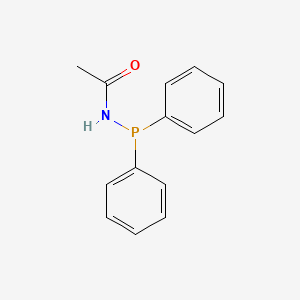![molecular formula C26H20O B12584364 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene CAS No. 646450-13-7](/img/structure/B12584364.png)
1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is a chemical compound that features a pyrene moiety linked to a phenylprop-2-en-1-yl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene typically involves the reaction of pyrene with 3-phenylprop-2-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Catalyst: Palladium or copper-based catalysts
Solvent: Organic solvents such as toluene or dimethylformamide (DMF)
Temperature: Elevated temperatures ranging from 80°C to 120°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
- 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
- (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
Uniqueness
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is unique due to its combination of a pyrene moiety and a phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
646450-13-7 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(3-phenylprop-2-enoxymethyl)pyrene |
InChI |
InChI=1S/C26H20O/c1-2-6-19(7-3-1)8-5-17-27-18-23-14-13-22-12-11-20-9-4-10-21-15-16-24(23)26(22)25(20)21/h1-16H,17-18H2 |
InChI Key |
KMYKSPTUJCKLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)

![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)


![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
